molecular formula C7H13NO2 B13442024 (E)-Ethyl 4-(Methylamino)but-2-enoate

(E)-Ethyl 4-(Methylamino)but-2-enoate

Cat. No.: B13442024
M. Wt: 143.18 g/mol
InChI Key: WUOJOCFGEVRKJF-SNAWJCMRSA-N
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Description

(E)-Ethyl 4-(Methylamino)but-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a useful intermediate in organic synthesis and has various applications in scientific research and industry . The compound is characterized by its ethyl ester group and a methylamino substituent on a but-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-(Methylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-(Methylamino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

(E)-Ethyl 4-(Methylamino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-(Methylamino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an ethyl ester group and a methylamino substituent on a but-2-enoate backbone. These features contribute to its distinct reactivity and applications in various fields .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (E)-4-(methylamino)but-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+

InChI Key

WUOJOCFGEVRKJF-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/CNC

Canonical SMILES

CCOC(=O)C=CCNC

Origin of Product

United States

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